molecular formula C21H23N3O4S B2695906 (3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-45-1

(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2695906
CAS RN: 897477-45-1
M. Wt: 413.49
InChI Key: WPKGUDCVZDWWSK-UHFFFAOYSA-N
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Description

The compound “(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and multiple methoxy groups . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of this compound involves the Michael addition of N-heterocycles to chalcones, a process that can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This methodology has been applied to the preparation of the compound with moderate yield, due to the retro-Michael reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a piperazine ring, and multiple methoxy groups . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Michael addition of N-heterocycles to chalcones and the retro-Michael reaction . Both of these reactions have good green metrics, indicating that they are environmentally friendly .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of compounds with a similar structural framework, targeting antimicrobial activities. For instance, the study on the synthesis of new pyridine derivatives utilizing 2-amino substituted benzothiazoles and other components reported variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This indicates a potential for designing novel antimicrobial agents based on structural analogs of the compound .

Anti-Inflammatory and Analgesic Agents

Another area of application is in the development of anti-inflammatory and analgesic agents. A study synthesized novel derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest the potential for derivatives of the compound to serve as templates for developing new therapeutics in this domain.

Anticancer Potential

The compound and its derivatives have also been explored for anticancer potential. A derivative was designed based on a parent compound showing selective cytotoxicity against a tumorigenic cell line, expected to have longer-lasting effects in the human body as an anticancer agent (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004). This suggests that modifications of the core structure could enhance biological stability and efficacy in cancer treatment.

Future Directions

The potential bioactive properties of this compound suggest that it could be of interest for future research in medicinal chemistry . Further studies could explore its potential uses in the treatment of various diseases, as well as its environmental impact and safety profile.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-15-8-7-14(13-17(15)28-3)20(25)23-9-11-24(12-10-23)21-22-19-16(27-2)5-4-6-18(19)29-21/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKGUDCVZDWWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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